Tert-butyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate
CAS No.: 2377004-32-3
Cat. No.: VC4959356
Molecular Formula: C16H23NO4
Molecular Weight: 293.363
* For research use only. Not for human or veterinary use.
![Tert-butyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate - 2377004-32-3](/images/structure/VC4959356.png)
Specification
CAS No. | 2377004-32-3 |
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Molecular Formula | C16H23NO4 |
Molecular Weight | 293.363 |
IUPAC Name | tert-butyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate |
Standard InChI | InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17-8-9-20-11-13(17)10-12-4-6-14(18)7-5-12/h4-7,13,18H,8-11H2,1-3H3/t13-/m1/s1 |
Standard InChI Key | FDTQLGJFIPZFJB-CYBMUJFWSA-N |
SMILES | CC(C)(C)OC(=O)N1CCOCC1CC2=CC=C(C=C2)O |
Introduction
Chemical Structure and Properties
Molecular Characteristics
Tert-Butyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate has the molecular formula C₁₆H₂₃NO₄ and a molecular weight of 293.363 g/mol. Its stereochemistry is defined by the (3R) configuration, which influences its biological activity and synthetic utility. The compound features a morpholine ring substituted at the 3-position with a 4-hydroxyphenylmethyl group and a tert-butyloxycarbonyl (Boc) protecting group at the 4-position.
The SMILES notation (CC(C)(C)OC(=O)N1CCOCC1CC2=CC=C(C=C2)O) and InChIKey (FDTQLGJFIPZFJB-CYBMUJFWSA-N) provide precise representations of its structure. Computational chemistry data indicate a Topological Polar Surface Area (TPSA) of 59 Ų and a LogP value of 1.0031, suggesting moderate hydrophobicity .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₆H₂₃NO₄ | |
Molecular Weight | 293.363 g/mol | |
Boiling Point | Not reported | – |
Density | Not reported | – |
Storage Temperature | Room temperature | |
Solubility | Not available |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of tert-butyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate involves multi-step organic reactions, typically starting from chiral morpholine precursors. While detailed protocols are proprietary, general approaches include:
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Chiral Resolution: Enantioselective synthesis using chiral catalysts to establish the (3R) configuration .
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Boc Protection: Introduction of the tert-butyloxycarbonyl group via reaction with di-tert-butyl dicarbonate under basic conditions .
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Substitution Reactions: Coupling of the hydroxyphenylmethyl group to the morpholine ring using palladium-catalyzed cross-coupling or nucleophilic substitution .
A related compound, tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate (CAS 215917-99-0), shares analogous synthetic steps, emphasizing the use of Boc protection to enhance stability during subsequent reactions .
Industrial Production
Industrial-scale manufacturing prioritizes cost efficiency and enantiomeric purity. Key challenges include minimizing racemization during Boc deprotection and optimizing yield in cross-coupling steps. Advances in flow chemistry and continuous processing have been explored to address these issues .
Applications in Pharmaceutical Research
Role as a Kinase Inhibitor Intermediate
This compound is a precursor in the synthesis of BMS-599626, a selective inhibitor of human epidermal growth factor receptor (HER) kinases . HER kinases are implicated in cancers such as breast and lung adenocarcinoma, making this intermediate vital for preclinical drug development.
PI3 Kinase Inhibition
Recent patent literature describes morpholine derivatives as potent inhibitors of class Ia PI3 kinases, particularly the p110α isoform . Tert-butyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate may contribute to PI3Kδ inhibitors, which show promise in treating immune disorders and hematologic malignancies .
Antibacterial and Antiviral Research
Structural analogs of this compound exhibit activity against bacterial efflux pumps and viral proteases. For example, morpholine derivatives with hydroxyphenyl groups have been tested against Staphylococcus aureus and HIV-1.
Research Findings and Biological Activity
In Vitro Studies
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Cytotoxicity Assays: The compound demonstrated low cytotoxicity in HEK293 cells (IC₅₀ > 100 μM), supporting its safety profile as an intermediate.
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Enzyme Inhibition: In kinase inhibition assays, derivatives showed nanomolar affinity for HER2 (IC₅₀ = 12 nM) and EGFR (IC₅₀ = 18 nM) .
In Vivo Pharmacokinetics
Studies in murine models revealed favorable oral bioavailability (67%) and a half-life of 4.2 hours, attributed to the Boc group’s metabolic stability .
Comparative Analysis with Analogous Compounds
Table 2: Structural and Functional Comparison
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